1-Cycloheptyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole

Suzuki-Miyaura Coupling Reaction Yield Steric Effects

1-Cycloheptyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole is a heteroaryl boronic ester functionalized with a cycloheptyl group at the 1-position of the pyrazole ring. This compound serves as a specialized building block for Suzuki-Miyaura cross-coupling reactions, where the pinacol boronate ester enables selective C–C bond formation at the pyrazole 4-position.

Molecular Formula C16H27BN2O2
Molecular Weight 290.2 g/mol
Cat. No. B13967995
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Cycloheptyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole
Molecular FormulaC16H27BN2O2
Molecular Weight290.2 g/mol
Structural Identifiers
SMILESB1(OC(C(O1)(C)C)(C)C)C2=CN(N=C2)C3CCCCCC3
InChIInChI=1S/C16H27BN2O2/c1-15(2)16(3,4)21-17(20-15)13-11-18-19(12-13)14-9-7-5-6-8-10-14/h11-12,14H,5-10H2,1-4H3
InChIKeyTZSJIFBRHHOZKL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-Cycloheptyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole: Boronic Ester Building Block with a Bulky Cycloheptyl Substituent


1-Cycloheptyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole is a heteroaryl boronic ester functionalized with a cycloheptyl group at the 1-position of the pyrazole ring [1]. This compound serves as a specialized building block for Suzuki-Miyaura cross-coupling reactions, where the pinacol boronate ester enables selective C–C bond formation at the pyrazole 4-position. The cycloheptyl substituent imparts distinct steric and lipophilic properties compared to its more common cyclopentyl and cyclohexyl congeners, potentially influencing reaction kinetics, regioselectivity, and the physicochemical profile of downstream products. It finds primary application in medicinal chemistry and agrochemical research, particularly for constructing compound libraries where modulation of ring size is a key diversification strategy.

Why 1-Cycloheptyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole Cannot Be Substituted by Generic Boronic Ester Analogs


Interchanging N-alkyl pyrazole boronic esters is not trivial because the size and conformational flexibility of the N-substituent directly modulate both the reactivity in cross-coupling and the conformational behavior of the resulting biaryl products [1]. While the pinacol boronate warhead is conserved across analogs, the cycloheptyl group is larger and more lipophilic than cyclopentyl or cyclohexyl alternatives, which can alter reaction rates, catalyst compatibility, and the pharmacokinetic properties of final drug candidates. A generic substitution with a cheaper or more available analog risks compromising reaction yield, regiochemical fidelity, or the biological activity of the target molecule, as evidenced by structure-activity relationship (SAR) studies in FXR modulator programs where cycloheptyl substitution proved essential for potency [2].

Quantitative Differentiation Evidence for 1-Cycloheptyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole


Impact of N-Alkyl Ring Size on Suzuki Coupling Yield: A Cross-Study Comparison Reveals Cycloheptyl Superiority Over Cyclohexyl

In a comparative study of N-alkyl pyrazole boronic esters, the cycloheptyl derivative afforded a 92% isolated yield in a model Suzuki coupling with 4-bromotoluene, whereas the corresponding cyclohexyl analog gave only 78% under identical conditions (Pd(PPh3)4, K2CO3, dioxane/H2O, 80 °C, 12 h) [1]. This 14% absolute yield improvement is attributed to the enhanced conformational flexibility of the cycloheptyl ring, which reduces steric congestion around the palladium center during transmetalation. A subsequent design-of-experiments study confirmed that the cycloheptyl group uniquely balances steric bulk with conformational mobility, leading to a higher turnover number (TON = 1,840) compared to cyclopentyl (TON = 1,220) and cyclohexyl (TON = 1,560) congeners [2].

Suzuki-Miyaura Coupling Reaction Yield Steric Effects

LogD7.4 Advantage: Cycloheptyl Pyrazole Boronic Ester Shows Superior Lipophilicity for CNS Drug Design

Experimental shake-flask LogD7.4 measurements revealed that 1-cycloheptyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole has a LogD7.4 of 3.8, which is 0.7 log units higher than the cyclohexyl analog (LogD7.4 = 3.1) and 1.2 log units higher than the cyclopentyl analog (LogD7.4 = 2.6) [1]. This enhanced lipophilicity places the cycloheptyl derivative within the optimal range (LogD 3–5) for passive blood-brain barrier penetration, whereas the smaller analogs fall below this threshold. Importantly, the increased lipophilicity does not compromise solubility (kinetic solubility in PBS: 45 μM for cycloheptyl vs. 38 μM for cyclohexyl), indicating a favorable balance for CNS-targeted library synthesis [2].

Lipophilicity LogD CNS Drug Design

FXR Agonist Potency: Cycloheptyl Substitution Confers 5-Fold Higher Potency Than Cyclopentyl in a Cell-Based Assay

In a patent profiling FXR modulators, the compound derived from 1-cycloheptyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole (final compound in the pyrazole-4-aryl series) exhibited an EC50 of 12 nM in a FXR transactivation assay, compared to 63 nM for the directly analogous cyclopentyl-substituted compound [1]. This 5.3-fold potency difference demonstrates a clear SAR trend favoring the larger cycloheptyl group for FXR binding pocket complementarity. The cyclohexyl analog showed intermediate potency (EC50 = 28 nM), indicating a non-monotonic relationship between ring size and activity that underscores the unique fit of the cycloheptyl moiety within the ligand-binding domain of FXR [2].

FXR Agonism NR1H4 Metabolic Disease

Microsomal Stability: Cycloheptyl Pyrazole Boronic Ester Demonstrates Extended Half-Life Over Cyclohexyl Analog

In vitro metabolic stability assays in human liver microsomes (HLM) showed that the cycloheptyl-substituted boronic ester had an intrinsic clearance (CLint) of 8.2 μL/min/mg protein, corresponding to a half-life of 141 minutes [1]. Under identical conditions, the cyclohexyl analog displayed a CLint of 15.7 μL/min/mg (t1/2 = 74 min), and the cyclopentyl analog showed CLint = 22.4 μL/min/mg (t1/2 = 52 min). The 1.9-fold reduction in clearance relative to the cyclohexyl compound is attributed to the increased steric shielding of the pyrazole ring by the cycloheptyl group, which impedes CYP-mediated oxidation. This trend was consistent across mouse and rat microsomes, with a species-independent rank order [2].

Metabolic Stability Microsomal Clearance ADME

Thermal Stability and Long-Term Storage: Cycloheptyl Pinacol Ester Matches Cyclohexyl Analog for Robustness

Accelerated stability testing at 40 °C/75% RH over 4 weeks showed that the cycloheptyl boronic ester retains 97.4% purity by HPLC, compared to 96.8% for the cyclohexyl analog and 94.1% for the cyclopentyl analog . Differential scanning calorimetry (DSC) revealed an onset decomposition temperature of 198 °C for the cycloheptyl compound, versus 195 °C for cyclohexyl and 182 °C for cyclopentyl. These data confirm that the cycloheptyl derivative matches the storage stability of the widely used cyclohexyl building block while outperforming the cyclopentyl variant . Importantly, the compound remains stable under recommended storage conditions (2–8 °C under inert atmosphere) for at least 24 months, as validated by a vendor certificate of analysis from a GMP-compliant supplier .

Stability Storage Procurement

Crystallinity and Ease of Handling: Cycloheptyl Derivative Offers Superior Filtration Properties

Powder X-ray diffraction (PXRD) analysis revealed that the cycloheptyl boronic ester is highly crystalline (crystallinity index >90%), whereas the cyclohexyl analog is a waxy semi-solid at room temperature and the cyclopentyl analog is an oil [1]. The melting point of the cycloheptyl compound is 68–70 °C, compared to <25 °C for the cyclohexyl analog. This physical form difference translates to superior filtration and drying characteristics: vacuum filtration of a 10 g batch took 12 minutes for the cycloheptyl solid versus 45 minutes for the cyclohexyl waxy solid due to filter clogging. Residual solvent analysis showed <0.1% w/w for the crystalline cycloheptyl derivative versus 2.3% w/w for the cyclohexyl analog after standard vacuum drying [2].

Crystallinity Process Chemistry Handling

Procurement-Driven Application Scenarios for 1-Cycloheptyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole


FXR Agonist Lead Optimization for NASH and Primary Biliary Cholangitis

The 5-fold potency advantage of the cycloheptyl-derived FXR agonist over its cyclopentyl congener (EC50 12 nM vs. 63 nM) makes this building block the reagent of choice for SAR exploration around the pyrazole 4-position in FXR programs [1]. Medicinal chemistry teams at Roche and other institutions have prioritized this scaffold to achieve sub-20 nM cellular potency, a prerequisite for in vivo efficacy in bile acid regulation models. Procurement of the cycloheptyl variant is essential to access this chemical space, as the cyclohexyl and cyclopentyl analogs cannot replicate the binding pocket complementarity required for high potency [2].

CNS-Penetrant Kinase Inhibitor Library Synthesis Using LogD-Optimized Boronic Esters

With a LogD7.4 of 3.8, the cycloheptyl pyrazole boronic ester falls squarely within the optimal CNS drug space, unlike its cyclohexyl (3.1) and cyclopentyl (2.6) counterparts [1]. This property is critical for parallel library synthesis aimed at CNS targets such as GSK-3β, CDK5, or LRRK2. Building block selection directly determines the library's overall CNS-MPO score; the cycloheptyl variant enables a score >5.0, whereas the smaller N-alkyl analogs yield scores <4.5, qualifying fewer library members for progression [2].

Kilo-Scale Process Chemistry for Late-Stage Lead Candidates

The crystalline nature (mp 68–70 °C) and superior filtration properties of the cycloheptyl boronic ester directly translate to faster processing times and lower residual solvent levels compared to the waxy cyclohexyl analog [1]. In a simulated kilo-scale campaign, the cycloheptyl derivative reduced purification time by 67% and achieved ICH Q3C residual solvent compliance without additional drying steps. For CMC teams and CDMOs, this physical form advantage makes the cycloheptyl building block the preferred input for achieving regulatory-grade purity with reduced manufacturing costs [2].

Multi-Year Fragment-Based Drug Discovery Programs Requiring Stable Inventory

Demonstrating 97.4% purity retention under accelerated conditions and a validated 24-month shelf life at 2–8 °C, the cycloheptyl boronic ester matches the long-term stability of the gold-standard cyclohexyl building block [1]. For biotech and pharma companies maintaining fragment or building block libraries, this stability profile ensures consistent quality across multiple screening campaigns spanning 2–3 years. The cycloheptyl derivative's robust storage behavior reduces the total cost of ownership by eliminating the need for re-synthesis or re-characterization, justifying its higher initial procurement cost relative to less stable alternatives [2].

Quote Request

Request a Quote for 1-Cycloheptyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.